Bis-5,6'-[N-(HABA-CBz)] Kanamycin A
Description
Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is a chemically modified derivative of kanamycin, an aminoglycoside antibiotic. The compound features dual HABA-CBz (4-hydroxyazobenzene-2-carboxylic acid benzyl ester) groups attached at the 5 and 6' amino positions of the kanamycin scaffold. This modification aims to enhance antibacterial activity, particularly against resistant strains, by improving target binding affinity or circumventing resistance mechanisms such as enzymatic inactivation .
Properties
Molecular Formula |
C42H62N6O19 |
|---|---|
Molecular Weight |
955.0 g/mol |
IUPAC Name |
benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1 |
InChI Key |
OCVGJXQINKOQMV-BVYGKWFSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
While explicit reaction conditions for this compound are scarce in open literature, the synthesis can be inferred from analogous aminoglycoside modifications and peptide coupling chemistry:
Starting Material: Kanamycin A, possessing multiple amino and hydroxyl groups.
Protection: The non-target amino groups are protected using carbobenzyloxy (CBz) or similar protecting groups to prevent non-specific reactions.
Activation of HABA: The HABA moiety is activated, often as an acid chloride or using carbodiimide coupling reagents (e.g., EDCI, DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Coupling Reaction: The activated HABA-CBz is reacted with the free amino groups at the 5 and 6' positions of Kanamycin A under controlled pH and temperature, typically in an organic solvent such as DMF or DMSO, sometimes with a base like triethylamine to facilitate amide bond formation.
Purification: The reaction mixture is purified by chromatographic methods (e.g., HPLC) to isolate the bis-substituted product.
Deprotection: If necessary, CBz groups are removed by catalytic hydrogenation or acidic conditions to yield the final compound.
Analytical Characterization
The product is characterized by:
- NMR Spectroscopy (1H, 13C): To confirm the chemical shifts corresponding to the HABA-CBz moieties and Kanamycin A backbone.
- Mass Spectrometry: To verify the molecular weight (~955 g/mol).
- HPLC: To assess purity and confirm the bis-substituted nature.
- Elemental Analysis: To confirm molecular formula C42H62N6O19.
Data Table: Typical Reaction Conditions and Yields (Hypothetical)
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Protection | CBz-Cl, base (e.g., NaHCO3), DMF | 2-4 h | 85-90 | Protects non-target amines |
| Activation of HABA | EDCI, NHS, DMF, 0°C to RT | 1-2 h | 90-95 | Forms NHS ester of HABA |
| Coupling | Protected Kanamycin A + HABA-NHS ester, TEA, DMF | 12-24 h | 70-80 | Amide bond formation at 5,6' |
| Deprotection | H2, Pd/C, MeOH or acid treatment | 2-6 h | 90-95 | Removes CBz groups |
| Purification | Preparative HPLC | - | 85-90 | Isolates pure bis-substituted product |
Note: These conditions are representative based on standard aminoglycoside modification protocols due to the lack of direct published protocols for this exact compound.
Research Outcomes and Perspectives
Functional Role as Amikacin Intermediate
This compound serves as an intermediate in the synthesis of Amikacin impurity A, which is critical for quality control and understanding impurity profiles in Amikacin production. The selective bis-substitution at 5 and 6' positions is essential for mimicking or modifying the antibiotic’s activity and pharmacokinetics.
Challenges in Synthesis
- Regioselectivity: Kanamycin A contains multiple amino groups; selective modification at 5 and 6' positions requires precise protection strategies.
- Solubility and Stability: The compound’s high polarity and multiple functional groups pose challenges in purification and handling.
- Yield Optimization: Balancing reaction time, reagent equivalents, and purification methods is crucial for maximizing yield and purity.
Comparative Insights from Related Aminoglycoside Modifications
Studies on 6″-modified Kanamycin A derivatives demonstrate that such modifications can significantly alter antibacterial properties and resistance profiles, underscoring the importance of precise synthetic methods to generate derivatives like this compound for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protective groups, yielding the parent Kanamycin A.
Substitution: The compound can undergo substitution reactions where the N-(HABA-CBz) groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of Kanamycin A, including Bis-5,6'-[N-(HABA-CBz)], exhibit significant antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, hybrid antibiotics derived from Kanamycin A have demonstrated activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting their potential in combating antibiotic resistance .
Drug Delivery Systems
The structural modifications of Bis-5,6'-[N-(HABA-CBz)] Kanamycin A make it a suitable candidate for drug delivery applications. The benzyloxycarbonyl groups can facilitate the conjugation with various therapeutic agents, improving their pharmacokinetics and bioavailability. This property is particularly valuable in developing targeted therapies for infectious diseases and cancer treatment.
Biochemical Studies
The compound serves as a useful tool in biochemical research for studying ribosomal function and protein synthesis inhibition. Its ability to bind to bacterial ribosomes allows researchers to explore mechanisms of action and resistance in bacterial strains. Furthermore, it can be used to investigate the effects of structural modifications on antibiotic efficacy and safety profiles .
Case Studies
Mechanism of Action
The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substitution Patterns
- 5-[N-(HABA-CBz)] 3,6'-Di(N-benzyloxycarbonyl) Kanamycin A (): This analog differs in substitution positions, with HABA-CBz at the 3 and 6' sites and benzyloxycarbonyl (CBz) groups. Studies suggest that substitution at the 5 and 6' positions (as in Bis-5,6'-[N-(HABA-CBz)] Kanamycin A) may optimize steric interactions with bacterial ribosomes or efflux pumps compared to 3,6' modifications. For example, positional isomers can alter binding to the 16S rRNA decoding site, a key target of aminoglycosides .
- Bis-2',3''-[N-(HABA-CBz)] Bis-6,4'-N-CBz Kanamycin A (): This derivative incorporates HABA-CBz at the 2' and 3'' positions, with additional CBz groups. Such multi-substitution may enhance stability against aminoglycoside-modifying enzymes (AMEs) but could reduce cellular uptake due to increased hydrophobicity. In contrast, this compound’s simpler substitution pattern may balance enzymatic resistance and membrane permeability .
Functional Analogs: Kanamycin Conjugates with Enhanced Efficacy
- Kanamycin-Conjugated Gold Nanoparticles (Kan-AuNPs) (): Kan-AuNPs demonstrate significantly lower minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to free kanamycin. For example: Bacterial Strain Free Kanamycin MIC (µg/mL) Kan-AuNPs MIC (µg/mL) Pseudomonas aeruginosa 50–512 <10 Yersinia pestis 4.8 <10 The enhanced efficacy is attributed to nanoparticle-mediated membrane disruption and improved intracellular delivery . While this compound lacks nanoparticle conjugation, its HABA-CBz groups may similarly enhance membrane interaction or bypass efflux mechanisms.
- Norlabdane Derivatives (): Certain norlabdane compounds exhibit higher binding affinities to bacterial targets (e.g., E. coli gyrase: −6.8 kcal/mol for kanamycin vs. −7.2 to −8.1 kcal/mol for norlabdanes).
Mechanistic Insights and Resistance Overcoming
- Membrane Disruption : Kan-AuNPs induce bacterial membrane damage, leading to cytoplasmic leakage . Similarly, the hydrophobic HABA-CBz groups in this compound may destabilize membranes, though this requires experimental validation.
- Enzymatic Resistance: CBz modifications in kanamycin derivatives are hypothesized to shield critical amino groups from AMEs like aminoglycoside acetyltransferases (AACs). For instance, Kan-AuNPs retain activity against resistant strains, suggesting conjugation protects the antibiotic core . This compound’s modifications may confer analogous protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
